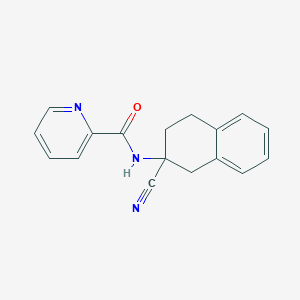
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases. This compound has been shown to inhibit the activity of several enzymes that are involved in the regulation of immune responses and cell growth, making it a promising candidate for the development of new therapies.
Wirkmechanismus
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide works by inhibiting the activity of several enzymes that are involved in the regulation of immune responses and cell growth. Specifically, it targets the Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are both important regulators of B-cell and T-cell function. By inhibiting these enzymes, this compound can help to prevent the proliferation of cancer cells and reduce the activity of immune cells that contribute to autoimmune diseases.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are complex and multifaceted. In addition to its effects on BTK and ITK, this compound has also been shown to inhibit the activity of several other enzymes that are involved in cell signaling pathways. This can lead to a variety of downstream effects, including changes in gene expression, cell cycle progression, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide for lab experiments is its specificity for BTK and ITK, which allows researchers to selectively target these enzymes without affecting other signaling pathways. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another potential direction is the exploration of its use in combination with other drugs or therapies, in order to enhance its efficacy and reduce the risk of resistance. Finally, further studies are needed to better understand the long-term safety and efficacy of this compound in humans, particularly in the context of cancer and autoimmune diseases.
Synthesemethoden
The synthesis of N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide involves several steps, starting with the reaction of 2-cyano-1,2,3,4-tetrahydronaphthalene with pyridine-2-carboxylic acid to form the corresponding carboxamide. This intermediate is then subjected to a series of reactions, including acylation, reduction, and deprotection, to yield the final product.
Wissenschaftliche Forschungsanwendungen
N-(2-cyano-1,2,3,4-tetrahydronaphthalen-2-yl)pyridine-2-carboxamide has been the subject of extensive research in recent years, with numerous studies investigating its potential therapeutic applications. One area of particular interest is its use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. Other studies have focused on its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
N-(2-cyano-3,4-dihydro-1H-naphthalen-2-yl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O/c18-12-17(20-16(21)15-7-3-4-10-19-15)9-8-13-5-1-2-6-14(13)11-17/h1-7,10H,8-9,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGHKURBWMFWQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(C#N)NC(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


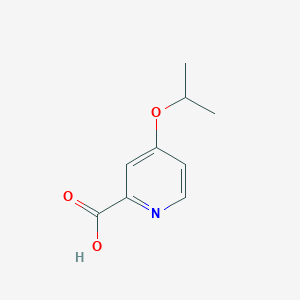

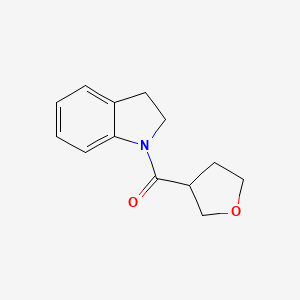
![N-[3-(2,6-dimethylmorpholino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(4-isopropyl-3-methylphenyl)acetamide](/img/structure/B2968041.png)

![2-amino-N-(2-methoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968043.png)
![2-(4-methylbenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2968044.png)
![4-benzoyl-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2968046.png)
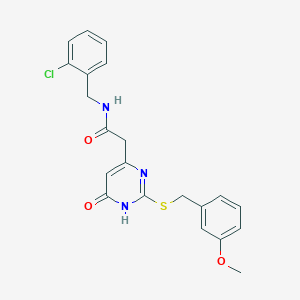
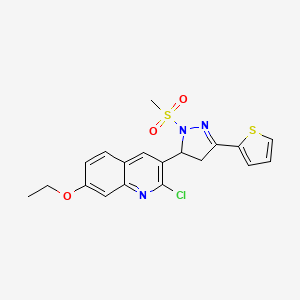
![4-Chloro-3-azatricyclo[6.2.1.0,2,7]undeca-2(7),3,5-triene-5-carbonitrile](/img/structure/B2968050.png)

![{6-Chloro-4-[(1-phenylethyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2968056.png)